N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. [] The compounds incorporate structural elements from both CA-4 analogs and indoles, known for their tubulin polymerization inhibitory effects. [] Notably, compound 7d within this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, inducing apoptosis, G2/M phase cell cycle arrest, and inhibiting tubulin polymerization in a manner similar to colchicine. []
Compound Description: This compound, currently under preclinical development, demonstrates potent tubulin inhibition. [] Its synthesis involves a multistep process starting from unsubstituted indole, culminating in the formation of the indol-3-yl-2-oxo acetamide product. [] Sophisticated NMR experiments, including a 1,1-ADEQUATE experiment, and X-ray crystallography were used to assign its structure. []
Compound Description: This compound represents a novel synthetic derivative incorporating structural features from both indibulin and combretastatin, recognized anti-mitotic agents. [] Biological evaluations demonstrated its cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), while exhibiting low toxicity towards the normal NIH-3T3 cell line. []
N-(pyridin-4-yl)-(indol-3-yl)alkylamides
Compound Description: This series of compounds was investigated for antiallergic potential. [] Structural modifications involved varying substituents on the indole ring and adjusting the length of the alkanoic chain. [] One notable compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45), exhibited significant potency in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells, surpassing the activity of the reference antihistamine, astemizole. []
Compound Description: This compound is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. [] VNO forms during the oxidative stress degradation of Venetoclax and was identified through HPLC, mass spectrometry, and NMR techniques. []
Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of VNO. [] Similar to VNO, VHA was identified and characterized using various analytical techniques, including HPLC, mass spectrometry, and NMR. []
Compound Description: This compound is a nitro reduction metabolite of Venetoclax, primarily formed by gut bacteria. [] Following oral administration of Venetoclax to humans, M30 was recovered in feces alongside unchanged Venetoclax, collectively accounting for a significant portion of the administered dose. []
Compound Description: M27 is identified as a major human metabolite of Venetoclax. [] Its formation involves enzymatic oxidation, primarily mediated by CYP3A4, on the dimethyl cyclohexenyl moiety of Venetoclax, followed by cyclization and nitro reduction. []
Compound Description: This compound belongs to a series of quinolone-2-(1H)-ones investigated as potential Hedgehog Signaling Pathway (HSP) inhibitors. [] It exhibits low micromolar cytotoxicity against various human cancer cell lines known to express HSP components, including the seminoma TCAM-2 cell line. []
Compound Description: This compound is another member of the quinolone-2-(1H)-one series explored for HSP inhibitory activity. [] Like compound 5, it demonstrated low micromolar cytotoxicity against a panel of human cancer cell lines expressing HSP components. []
Compound Description: This compound is part of the quinolone-2-(1H)-one series investigated for potential as HSP inhibitors. [] It exhibited low micromolar cytotoxicity against various human cancer cell lines known to express HSP components, similar to compounds 5 and 23. []
N-[2-(1H-indol-3-yl)ethyl]alkanamide (1)
Compound Description: This compound serves as a starting material for a modified Bischler-Napieralski reaction, leading to the synthesis of l-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives. [] The reaction with phosphorus oxychloride under controlled conditions facilitates the cyclization and formation of the desired tetrahydropyridoindole products. []
Compound Description: This compound is synthesized through an environmentally friendly photochemical approach using water as a solvent. [] The synthesis involves a unique ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment, followed by intramolecular cyclization. []
N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt (fluorocoxib D)
Compound Description: Fluorocoxib D is a hydrophilic analog of fluorocoxib A, designed for the optical imaging of cyclooxygenase-2 (COX-2). [, ] It exhibits selective COX-2 inhibition in both purified enzyme preparations and cellular assays. [, ] Fluorocoxib D effectively detects COX-2 in intact cells, a mouse model of acute inflammation, and a mouse model of osteoarthritis. [] Its safety profile has been assessed in research dogs, showing no evidence of toxicity or adverse effects after intravenous administration. []
Compound Description: LM-4108 is a highly selective COX-2 inhibitor. [] Its metabolism, primarily involving CYP3A4-mediated side chain oxidation, has been studied in rat, mouse, and human liver microsomes. [] Interestingly, the 2'-hydroxy and 2'-oxo metabolites of LM-4108 exhibit equipotent COX-2 inhibitory activity and selectivity compared to the parent compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.